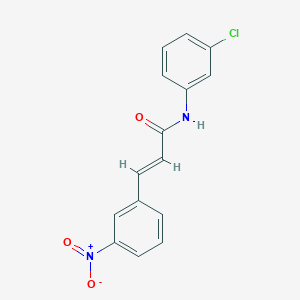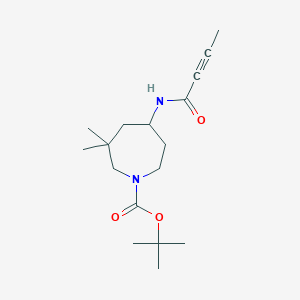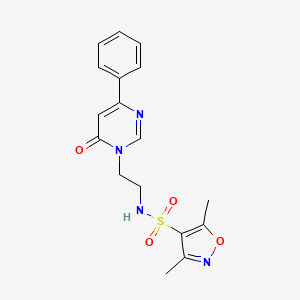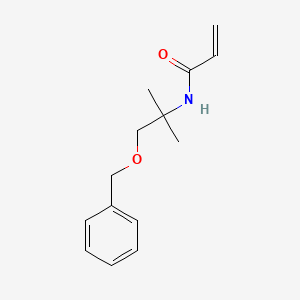
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the thiazole family, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is not fully understood. However, it is believed to act by interfering with the metabolic processes of microorganisms and cancer cells. The compound has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been shown to have minimal toxicity in animal studies. It has been found to be well-tolerated at therapeutic doses, with no significant adverse effects. The compound has been shown to have low binding affinity to human plasma proteins, which suggests that it may have a low risk of drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its broad-spectrum activity against microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the development of new anticancer agents that can selectively target cancer cells while sparing healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for drug interactions.
Conclusion
In conclusion, 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a compound that has shown promising results in scientific research as a potential therapeutic agent. Its broad-spectrum activity against microorganisms and cancer cells makes it a promising candidate for the development of new antimicrobial and anticancer agents. Further research is needed to fully understand the mechanism of action of this compound and its potential for drug interactions.
Synthesemethoden
The synthesis of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride involves the reaction of N-ethyl-2-aminothiazole with formaldehyde and hydrochloric acid. The reaction yields the desired compound in high purity and yield. This synthesis method has been optimized for large-scale production of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been extensively studied for its biological activities. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. The compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-2-8-6-9-5(3-7)4-10-6;/h4H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYQVLQNJHNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)


![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)

![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)